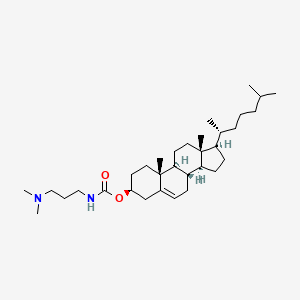

DMPAC-Chol

Übersicht

Beschreibung

DMPAC-Chol is a cationic cholesterol derivative that has been used in liposome formation for gene transfection. Liposomes containing this compound bind to DNA in a band shift assay and protect against serum nuclease degradation of DNA when used at lipsome:DNA ratios ranging from 2.5:1 to 10:1 w/w. This compound-containing liposomes also reduce viability of HepG2 cells by 63% when used at a concentration of 37.5 µg/ml.

This compound is a cationic cholesterol derivative that has been used in liposome formation for gene transfection. Liposomes containing this compound bind to DNA in a band shift assay and protect against serum nuclease degradation of DNA.

Wissenschaftliche Forschungsanwendungen

Gen-Transfektion

DMPAC-Chol ist ein kationisches Cholesterinderivat, das bei der Liposomenbildung zur Gen-Transfektion eingesetzt wurde . Liposomen, die this compound enthalten, binden in einem Bandenverschiebungsassay an DNA und schützen sie bei einer Lipsomen:DNA-Verhältnissen von 2,5:1 bis 10:1 (Gew./Gew.) vor dem Abbau durch Serum-Nukleasen .

Reduktion der Zellviabilität

Liposomen, die this compound enthalten, reduzieren auch die Viabilität von HepG2-Zellen um 63%, wenn sie in einer Konzentration von 37,5 µg/ml verwendet werden . Dies deutet auf mögliche Anwendungen in gezielten Krebstherapien hin.

Arzneimittelverabreichung

Cholesterin-basierte Verbindungen wie this compound wurden in Anwendungen zur Arzneimittelverabreichung eingesetzt . Die einzigartigen Eigenschaften von Cholesterin, wie seine Amphiphilie und Biokompatibilität, machen es zu einem idealen Kandidaten für Arzneimittelabgabesysteme.

Bioimaging

Cholesterin-basierte Verbindungen werden auch in Bioimaging-Anwendungen eingesetzt . Die Fähigkeit dieser Verbindungen, sich zu verschiedenen Strukturen selbst zu organisieren, kann genutzt werden, um Kontrastmittel für verschiedene Bildgebungsmodalitäten zu erzeugen.

Flüssigkristalle

Cholesterin-basierte Verbindungen können Flüssigkristalle bilden . Diese Flüssigkristalle haben potenzielle Anwendungen in Displaytechnologien, Sensoren und anderen optoelektronischen Geräten.

Gelatoren

Cholesterin-basierte Verbindungen können auch als Gelatoren wirken . Diese Verbindungen können sich zu faserigen Netzwerken selbst organisieren, die Lösungsmittel immobilisieren und so Gele bilden. Diese Eigenschaft kann in verschiedenen Anwendungen eingesetzt werden, darunter die Arzneimittelverabreichung und die Gewebetechnik.

Synthese neuer Cholesterinderivate

This compound kann als Ausgangsmaterial für die Synthese neuer Cholesterinderivate verwendet werden . Diese neuen Derivate können je nach ihren chemischen Eigenschaften eine breite Palette von Anwendungen haben.

Biomaterialien

Cholesterin-basierte Polymere, wie this compound, wurden bei der Herstellung von Biomaterialien eingesetzt . Diese Materialien können in einer Vielzahl von biomedizinischen Anwendungen eingesetzt werden, darunter die Gewebetechnik und die regenerative Medizin.

Wirkmechanismus

DMPAC-Chol, also known as Cholesterol 3-dimethylaminopropylcarbamate, is a cationic cholesterol derivative . This compound has been used in liposome formation for gene transfection .

Target of Action

The primary target of this compound is DNA. It is used in liposome formation for gene transfection . Liposomes containing this compound bind to DNA in a band shift assay .

Mode of Action

This compound interacts with its target, DNA, through the formation of liposomes. These liposomes bind to DNA and protect against serum nuclease degradation of DNA when used at liposome:DNA ratios ranging from 2.5:1 to 10:1 w/w .

Biochemical Pathways

It is known that the compound plays a role in gene transfection, implying that it may influence the genetic expression pathways within cells .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its formulation into liposomes, which can enhance cellular uptake .

Result of Action

The action of this compound results in the protection of DNA against serum nuclease degradation, which is crucial for successful gene transfection . Additionally, this compound-containing liposomes have been shown to reduce the viability of HepG2 cells by 63% when used at a concentration of 37.5 µg/ml .

Action Environment

The environment in which this compound acts can influence its efficacy and stability.

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(dimethylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N2O2/c1-23(2)10-8-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-9-21-35(6)7)16-18-32(25,4)30(27)17-19-33(28,29)5/h12,23-24,26-30H,8-11,13-22H2,1-7H3,(H,34,36)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWSSROBKRIZBR-FLFWOSPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.